molecular formula C17H25N3O3 B14779990 Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate

Cat. No.: B14779990
M. Wt: 319.4 g/mol
InChI Key: KKCPMPUDECUYNY-UHFFFAOYSA-N
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Description

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzyl ester group and an (S)-configured 2-amino-3-methylbutanamido moiety, making it a valuable building block for the synthesis of more complex molecules . With a molecular formula of C17H25N3O3 and a molecular weight of 319.40 g/mol, it is characterized by its high purity and defined stereochemistry . This compound serves as a key intermediate in proteolysis research, particularly in the construction of peptide-based linkers for antibody-drug conjugates (ADCs) . Its structural properties, including the pyrrolidine ring and the free amino group, make it a versatile scaffold for further chemical modifications, such as coupling reactions with carboxylic acids using common agents like HATU or EDC/HOBt . The benzyl ester group also allows for strategic deprotection via catalytic hydrogenation, providing a handle for additional functionalization . Key Chemical Properties: - : 1401665-33-5 or 1354024-17-1 (for a closely related isomer) - MDL No. : MFCD21093349 - Storage : Requires cold-chain transportation and storage This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

benzyl 3-[(2-amino-3-methylbutanoyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-12(2)15(18)16(21)19-14-8-9-20(10-14)17(22)23-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,18H2,1-2H3,(H,19,21)

InChI Key

KKCPMPUDECUYNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: This step involves the benzylation of the pyrrolidine ring using benzyl chloride in the presence of a base such as sodium hydride.

    Amidation Reaction: The final step involves the coupling of the pyrrolidine derivative with (S)-2-amino-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding distinct products. This reaction is critical for structural modifications or prodrug activation.

Reaction Type Reagents Conditions Products
Acidic Hydrolysis6 M HClReflux, 3–6 hours(S)-2-Amino-3-methylbutanoic acid + 3-aminopyrrolidine-1-carboxylic acid
Basic Hydrolysis2 M NaOHAqueous solution, 80°CSodium (S)-2-amino-3-methylbutanoate + 3-aminopyrrolidine-1-carboxylate

Mechanistic Insights :

  • Acidic conditions protonate the amide oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of water, generating a hydroxide ion that cleaves the amide bond.

Hydrogenolysis of the Benzyl Ester

The benzyl ester group is selectively removed via catalytic hydrogenation, a key step in deprotection strategies for drug development.

Reaction Type Reagents Conditions Products
Hydrogenolysis10% Pd/C, H₂ gasEthanol, 25°C, 12 hours3-((S)-2-Amino-3-methylbutanamido)pyrrolidine

Key Observations :

  • Reaction efficiency depends on catalyst loading (5–10% Pd/C) and H₂ pressure (1–3 atm).

  • The resulting pyrrolidine derivative retains the amide bond, enabling further functionalization.

Functionalization of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen can undergo alkylation or acylation, though direct experimental data for this compound is limited. Analogous reactions in structurally similar compounds suggest the following pathways:

Reaction Type Reagents Hypothetical Products
AlkylationMethyl iodide, K₂CO₃N-Methylpyrrolidine derivative
AcylationAcetyl chloride, DMAPN-Acylpyrrolidine derivative

Considerations :

  • Steric hindrance from the adjacent amide group may reduce reactivity at the pyrrolidine nitrogen.

  • Solvent polarity (e.g., DMF or THF) and base choice (e.g., NaH) influence reaction outcomes.

Stability Under Synthetic Conditions

The compound exhibits stability in common organic solvents (e.g., DCM, THF) but degrades under prolonged exposure to strong acids or bases. Key stability data:

Condition Observation Source
pH 2–9 (aqueous)Stable for 24 hours at 25°C
6 M HCl, refluxComplete decomposition after 6 hours
UV light (254 nm)No degradation after 48 hours

Comparative Reactivity with Analogs

Reactivity trends observed in structurally related compounds provide context for this compound’s behavior:

Compound Key Reaction Outcome
Benzyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylateHydrolysis25% slower vs. non-ethylated analog
Methyl-(S)-pyrrolidin-3-yl-carbamic acid benzyl esterHydrogenolysis90% yield under identical conditions

Industrial-Scale Reaction Considerations

Large-scale synthesis and modification require optimized protocols:

  • Hydrogenolysis : Continuous flow systems with immobilized Pd catalysts improve efficiency and safety.

  • Hydrolysis : Microwaves reduce reaction times from hours to minutes (e.g., 40 minutes at 170°C) .

Scientific Research Applications

Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition assays.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its amide-linked side chain and chiral configuration . Below is a comparative analysis with analogous pyrrolidine derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents Key Differences Applications Reference
Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate C₁₈H₂₅N₃O₃ 1-Cbz, 3-((S)-2-amino-3-methylbutanamido) Amide linkage with branched amino acid side chain Protease inhibitors, peptide intermediates
(S)-1-Benzyl-3-mesyloxypyrrolidine C₁₂H₁₅NO₃S 1-Cbz, 3-mesyloxy (OMs) Mesyloxy group (leaving group) instead of amide Synthetic precursor for nucleophilic substitutions
Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinecarboxylate C₁₈H₂₄N₂O₄ 1-Cbz, 3-Boc-protected amino Boc protection instead of amino acid side chain Intermediate in Boc-SPPS (solid-phase peptide synthesis)
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride C₁₃H₁₈ClN₂O₂ 1-Cbz, 3-aminomethyl (charged) Aminomethyl substituent with hydrochloride salt Building block for cationic ligands or ion-channel modulators

Functional and Reactivity Differences

  • Amide vs. Mesyloxy Groups : The target compound’s amide linkage enables hydrogen bonding and protease recognition, critical for enzyme inhibition. In contrast, mesyloxy-substituted analogs (e.g., ) are reactive intermediates for SN2 substitutions due to the OMs group’s leaving ability.
  • Protection Strategies: The Boc-protected analog () avoids undesired side reactions during peptide synthesis, whereas the target compound’s free amino group allows direct coupling in solution-phase chemistry.
  • Chirality and Bioactivity: The (S)-configuration at both the pyrrolidine and amino acid positions enhances stereoselective interactions with biological targets, unlike simpler analogs like benzyl 3-hydroxypyrrolidine-1-carboxylate (similarity: 0.81; ), which lack chiral complexity.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of Benzyl 3-((S)-2-amino-3-methylbutanamido)pyrrolidine-1-carboxylate be experimentally confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical confirmation. Crystals suitable for SC-XRD can be grown via slow evaporation in solvents like ethanol or dichloromethane. Use SHELXL for structure refinement, ensuring proper treatment of anisotropic displacement parameters and hydrogen bonding networks. Validate the (S)-configuration at the chiral centers using ORTEP for Windows to visualize thermal ellipsoids and molecular geometry .

Q. What synthetic routes are available for preparing this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling a benzyl-protected pyrrolidine carboxylate with an (S)-2-amino-3-methylbutanoic acid derivative via amide bond formation. Optimize reaction efficiency by:

  • Using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under inert atmosphere.
  • Monitoring reaction progress via TLC or LC-MS to minimize side products.
  • Purifying via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. How can researchers assess the purity and stability of this compound under laboratory storage conditions?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate against a certified reference standard.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-HRMS. Store the compound in sealed, argon-flushed vials at -20°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can conformational flexibility of the pyrrolidine ring impact biological activity, and what computational tools are suitable for modeling this?

  • Methodological Answer : The puckering amplitude and phase angles of the pyrrolidine ring influence ligand-receptor interactions. Use Cremer-Pople parameters to quantify ring puckering from crystallographic data . For dynamic studies, perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) in explicit solvent to analyze ring-flipping energetics. Compare results with Mercury CSD’s packing similarity tools to identify conserved conformational motifs in related structures .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies may arise from solution vs. solid-state conformations.

  • Crystallography : Verify thermal motion parameters (B-factors) in SHELXL-refined structures to rule out disorder .
  • NMR : Perform NOESY experiments to detect through-space correlations in solution. Use DFT calculations (e.g., Gaussian) to predict chemical shifts for proposed conformers and match experimental data .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the benzyl or pyrrolidine groups (e.g., halogenation, methylation) and assess activity changes.
  • Analytical Tools : Use Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystal structures of derivatives. Validate binding hypotheses via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced techniques characterize potential impurities or degradation products in synthesized batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-HRMS with electrospray ionization (ESI+) to detect trace impurities. Compare fragmentation patterns with synthetic standards (e.g., Upadacitinib-related impurities for analogous structures) .
  • Degradation Pathways : Perform forced degradation (acid/base/oxidative stress) and identify products via tandem MS/MS. Use quantum mechanical calculations (e.g., DFT) to predict reactive sites .

Data Analysis and Tools

Q. Which software suites are recommended for crystallographic data processing and visualization?

  • Methodological Answer :

  • Data Processing : Use WinGX for integration with SHELX (SHELXD for structure solution, SHELXL for refinement). Validate data quality using R-factors and residual electron density maps .
  • Visualization : Mercury CSD provides tools for analyzing packing diagrams and hydrogen-bond networks. ORTEP for Windows generates publication-quality thermal ellipsoid plots .

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